molecular formula C11H11BrN2O3 B12918031 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one CAS No. 60931-34-2

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12918031
CAS No.: 60931-34-2
M. Wt: 299.12 g/mol
InChI Key: APVIYZQCASCWLW-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and an isopropoxy group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the isopropoxy group, which can affect its reactivity and interactions.

    5-Phenyl-1,3,4-oxadiazole: Lacks the bromine atom, which can influence its electronic properties and reactivity.

    2-(2-Bromophenyl)-1,3,4-oxadiazole: Has a different substitution pattern, affecting its chemical behavior and applications.

Uniqueness

3-(2-Bromophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the bromophenyl and isopropoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

60931-34-2

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

3-(2-bromophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H11BrN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3

InChI Key

APVIYZQCASCWLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Br

Origin of Product

United States

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